molecular formula C12H15N5O5 B1437752 2-(2-((tert-Butoxycarbonyl)amino)-6-oxo-1H-purin-9(6H)-yl)acetic acid CAS No. 1028077-12-4

2-(2-((tert-Butoxycarbonyl)amino)-6-oxo-1H-purin-9(6H)-yl)acetic acid

Cat. No. B1437752
M. Wt: 309.28 g/mol
InChI Key: CALJQZKJKDPZDN-UHFFFAOYSA-N
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Description

The compound “2-(2-((tert-Butoxycarbonyl)amino)-6-oxo-1H-purin-9(6H)-yl)acetic acid” is a complex organic molecule. It is a derivative of purine, which is a heterocyclic aromatic organic compound . The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis . The presence of the purine ring indicates that this compound may have biological activity .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive groups. The Boc group can be removed by treatment with acid, most often TFA, which is a strong acid, but a relatively weak nucleophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. The presence of the Boc group and the purine ring would likely influence its solubility and reactivity .

Scientific Research Applications

Role of Diacetyl Metabolite in Alcohol Toxicity and Addiction

Research by Kovacic and Cooksy (2005) suggests the importance of α-dicarbonyl compounds, like diacetyl, arising from metabolic pathways, in contributing to oxidative stress through electron transfer mechanisms. These mechanisms are associated with alcohol toxicity and addiction, indicating a broader implication of carbonyl-containing compounds in biomedical research, potentially extending to compounds with similar functional groups or biological roles (Kovacic & Cooksy, 2005).

Tautomerism of Nucleic Acid Bases

The study on tautomerism of nucleic acid bases by Person et al. (1989) explores the molecular interactions affecting the stability of tautomeric forms of purines and pyrimidines. This research area could be relevant to understanding the interactions and stability of complex molecules, including the specific compound , within biological systems (Person et al., 1989).

Bacterial Catabolism of Indole-3-Acetic Acid

Laird, Flores, and Leveau (2020) reviewed the bacterial metabolism of indole-3-acetic acid (IAA), a plant growth hormone, illustrating the biochemical pathways and gene clusters involved. This insight into microbial degradation pathways could provide a foundation for studying the environmental fate or microbial interactions of similar acetic acid derivatives (Laird et al., 2020).

Organic Acid Vapours and Corrosion of Copper

Research by Bastidas and La Iglesia (2007) highlights the impact of carboxylic acids on the corrosion of metals, emphasizing the environmental and industrial relevance of understanding the chemical behavior of organic acids. This area of study could offer insights into the chemical stability and reactivity of the target compound under various conditions (Bastidas & La Iglesia, 2007).

Microbial Production of Volatile Fatty Acids

Bhatia and Yang (2017) reviewed the microbial production of volatile fatty acids (VFAs), including acetic acid, emphasizing their potential as sustainable chemical precursors. This review highlights the importance of microbial routes in producing chemically significant compounds, which could extend to the biotechnological applications of the compound (Bhatia & Yang, 2017).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact molecular structure and the conditions under which it is handled. The use of the Boc group in peptide synthesis requires the use of hazardous hydrogen fluoride (HF), which requires special equipment .

Future Directions

The future directions for research on this compound could include further investigation of its synthesis, properties, and potential applications. The use of the Boc group in peptide synthesis suggests potential applications in the field of peptide and protein chemistry .

properties

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-purin-9-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O5/c1-12(2,3)22-11(21)16-10-14-8-7(9(20)15-10)13-5-17(8)4-6(18)19/h5H,4H2,1-3H3,(H,18,19)(H2,14,15,16,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALJQZKJKDPZDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2=C(C(=O)N1)N=CN2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((tert-Butoxycarbonyl)amino)-6-oxo-1H-purin-9(6H)-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-((tert-Butoxycarbonyl)amino)-6-oxo-1H-purin-9(6H)-yl)acetic acid
Reactant of Route 2
2-(2-((tert-Butoxycarbonyl)amino)-6-oxo-1H-purin-9(6H)-yl)acetic acid
Reactant of Route 3
2-(2-((tert-Butoxycarbonyl)amino)-6-oxo-1H-purin-9(6H)-yl)acetic acid
Reactant of Route 4
2-(2-((tert-Butoxycarbonyl)amino)-6-oxo-1H-purin-9(6H)-yl)acetic acid
Reactant of Route 5
2-(2-((tert-Butoxycarbonyl)amino)-6-oxo-1H-purin-9(6H)-yl)acetic acid
Reactant of Route 6
2-(2-((tert-Butoxycarbonyl)amino)-6-oxo-1H-purin-9(6H)-yl)acetic acid

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